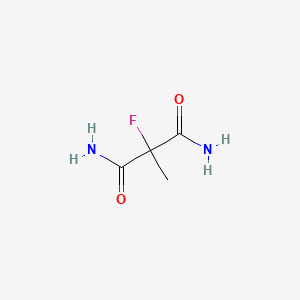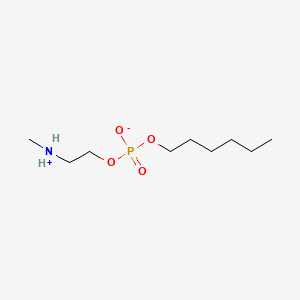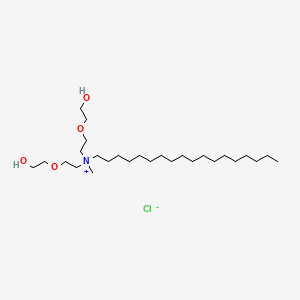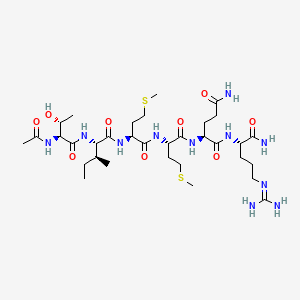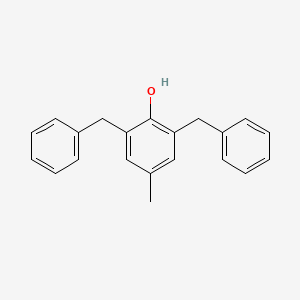
2,6-Dibenzyl-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyl-4-methylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two benzyl groups and a methyl group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyl-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows: [ \text{C}_7\text{H}_8\text{O} + 2 \text{C}7\text{H}7\text{Cl} \rightarrow \text{C}{21}\text{H}{20}\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as alumina can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2,6-Dibenzyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Research is ongoing to explore its potential use in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The antioxidant activity of 2,6-Dibenzyl-4-methylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, preventing them from catalyzing the formation of free radicals.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its strong antioxidant properties and used as a food additive.
2,6-Diisobornyl-4-methylphenol: Exhibits similar antioxidant activity and is used in medical research for its neuroprotective effects.
Uniqueness: 2,6-Dibenzyl-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
6627-39-0 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,6-dibenzyl-4-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-13,22H,14-15H2,1H3 |
InChI Key |
QLNWUMDSXZTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
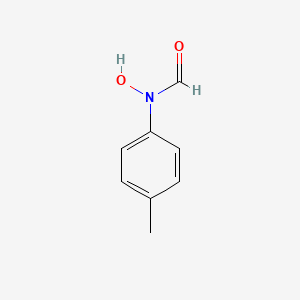

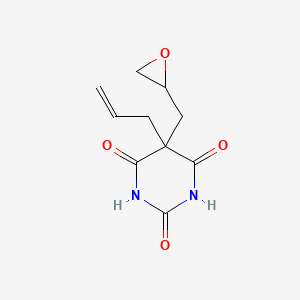
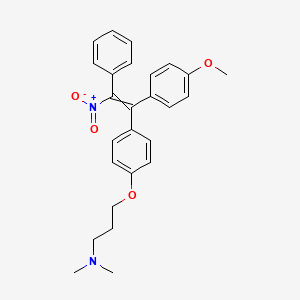
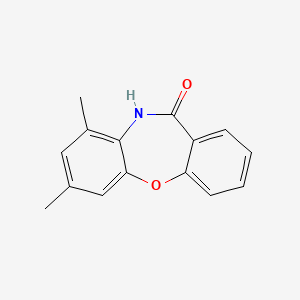
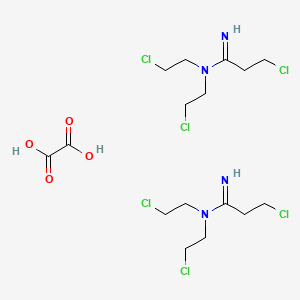
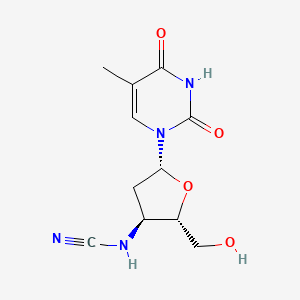
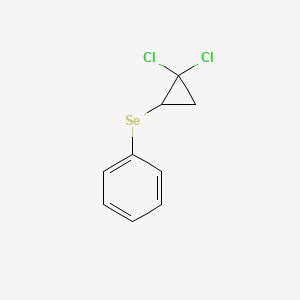
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
